1-Adamantaneacetic acid
Overview
Description
1-Adamantaneacetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H18O2 and its molecular weight is 194.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 310162. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Acetates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antitumor Activity : Adamantane acid esters with alkoxyaryl alcohols exhibit antitumor activity. They can cause complete depolymerization of tumor cell microtubule networks, which suggests potential for further structural optimization in cancer treatment (Zefirov et al., 2017).
Detection of Zinc(II) Ions : The 8-aminoquinolino-beta-cyclodextrin/1-adamantaneacetic acid system is effective in detecting zinc(II) ions in water. This makes it an efficient supramolecular fluorescence sensor for this metal ion (Chen, Han, & Liu, 2007).
Antibacterial Applications : The 1-monoacylglycerol of adamantane-1-carboxylic acid effectively suppresses the growth of Gram-positive bacteria. This suggests potential applications in extending shelf life in food packaging materials and food foils (Doležálková et al., 2012).
One-Dimensional Motif Creation : 1,3-bis[(pyrid-2-ylamino)carbonyl]adamantane is a versatile molecule that can create persistent one-dimensional motifs, adapting to the requirements of its assembling partners (Karle, Ranganathan, & Haridas, 1997).
Neurodegenerative Disease Treatment : 1-fluoro- and 1-phosphonic acid adamantane derivatives show greater pharmacological potential against Alzheimer's and Parkinson's diseases than well-known drugs like amantadine and memantine (Dembitsky, Gloriozova, & Poroikov, 2020).
Chelation Applications : DOTA-mono-adamantan-1-ylamide is a novel chelator of 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA) functionalized by adamantane, with potential applications in various fields (Wan et al., 2015).
Oxidation Processes : Efficient oxidation of adamantanes to yield 1-adamantyl trifluoroacetates and adamantanols is possible with sodium nitrite as a catalyst in trifluoroacetic acid (Onomura et al., 2006).
Complexation and Catalysis : Cycloamylose can complex with adamantane derivatives, potentially serving as a therapeutic sequestering agent for these compounds. Additionally, cyclodextrins can accelerate the hydrolysis of p-nitrophenyl 1-adamantaneacetate, showing specificity as enzyme models (Gelb, Schwartz, & Laufer, 1983; Komiyama & Inoue, 1980).
Antiviral Activity : α-(3-R-1-adamantyl)sulfoacetic acids and their derivatives, synthesized in one-pot procedures, show anti-HSV activity, suggesting potential in antiviral therapies (Shmailov et al., 2012).
Anti-Tuberculosis Agents : 2-(adamantylmethyl)benzimidazoles and imidazolines exhibit significant circulatory and tuberculostatic activity, offering potential as anti-tuberculosis agents (Kuźmierkiewicz et al., 1986).
Solar Cell Efficiency : The ADAA-modified perovskite solar cell achieves high efficiency and maintains a significant portion of its initial efficiency after extensive aging, demonstrating its potential in the field of renewable energy (Zhou et al., 2022).
Mechanism of Action
Target of Action
The primary target of 1-Adamantaneacetic acid is chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 . This enzyme plays a crucial role in the biosynthesis of aromatic amino acids in bacteria.
Mode of Action
This compound acts as an inhibitor of chorismate mutase-prephenate dehydrogenase . By binding to this enzyme, it prevents the conversion of chorismate to prephenate, a key step in the biosynthesis of aromatic amino acids.
Biochemical Pathways
The inhibition of chorismate mutase-prephenate dehydrogenase by this compound affects the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids in bacteria . This disruption can lead to a decrease in the production of these essential amino acids, affecting protein synthesis and bacterial growth.
Result of Action
The inhibition of chorismate mutase-prephenate dehydrogenase by this compound leads to a decrease in the production of aromatic amino acids in bacteria . This can affect protein synthesis and bacterial growth, potentially leading to bacteriostatic or bactericidal effects.
Safety and Hazards
Future Directions
The adamantane moiety, including 1-Adamantaneacetic acid, is widely applied in the design and synthesis of new drug delivery systems and in surface recognition studies . This includes liposomes, cyclodextrins, and dendrimers based on or incorporating adamantane derivatives . The results reported here encourage the development of novel adamantane-based structures and self-assembled supramolecular systems for basic chemical investigations as well as for biomedical application .
Biochemical Analysis
Biochemical Properties
1-Adamantaneacetic acid is known to interact with certain enzymes. Specifically, it has been identified as an inhibitor of chorismate mutase-prephenate dehydrogenase (EC 1.3.1.12) from Escherichia coli K12 . This interaction suggests that this compound may play a role in the regulation of biochemical reactions involving this enzyme .
Cellular Effects
Given its role as an inhibitor of chorismate mutase-prephenate dehydrogenase, it is plausible that this compound could influence cell function by modulating the activity of this enzyme .
Molecular Mechanism
The molecular mechanism of action of this compound is likely related to its inhibitory effects on chorismate mutase-prephenate dehydrogenase . By inhibiting this enzyme, this compound could potentially alter gene expression and induce changes at the molecular level .
Metabolic Pathways
Given its inhibitory effects on chorismate mutase-prephenate dehydrogenase, it is plausible that this compound could influence metabolic flux or metabolite levels .
Properties
IUPAC Name |
2-(1-adamantyl)acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c13-11(14)7-12-4-8-1-9(5-12)3-10(2-8)6-12/h8-10H,1-7H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOTQGWFNFTVXNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197791 | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; [Alfa Aesar MSDS] | |
Record name | 1-Adamantaneacetic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/10033 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
4942-47-6 | |
Record name | 1-Adamantaneacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4942-47-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004942476 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Adamantaneacetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=310162 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tricyclo(3.3.1.13,7)dec-1-ylacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90197791 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tricyclo[3.3.1.13,7]dec-1-ylacetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.259 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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